2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine
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Overview
Description
2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety linked through a methoxy group The compound also includes a thiazole ring, which adds to its structural complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multi-step organic synthesis. One common route starts with the preparation of the thiazole ring, followed by the formation of the piperidine moiety. These intermediates are then coupled through a methoxy linkage to the pyrazine ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.
Scientific Research Applications
2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine exerts its effects is largely dependent on its interaction with molecular targets. The thiazole and pyrazine rings can interact with various enzymes and receptors, potentially modulating their activity. The piperidine moiety may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1,3-thiazole: Shares the thiazole ring but lacks the piperidine and pyrazine moieties.
4-methoxypyrazine: Contains the pyrazine ring with a methoxy group but lacks the thiazole and piperidine components.
1-(2-methylthiazol-4-yl)piperidine: Combines the thiazole and piperidine rings but lacks the pyrazine moiety.
Uniqueness
What sets 2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.
Properties
IUPAC Name |
2-methyl-4-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-12-18-14(11-21-12)9-19-6-2-13(3-7-19)10-20-15-8-16-4-5-17-15/h4-5,8,11,13H,2-3,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKIXLSDYJRPJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(CC2)COC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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